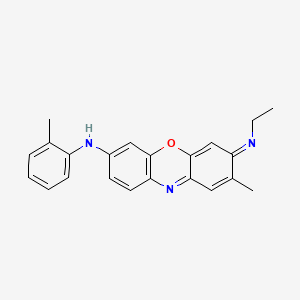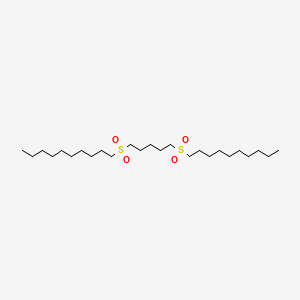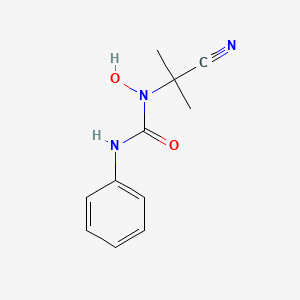
N-(2-Cyanopropan-2-yl)-N-hydroxy-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a cyano group, a hydroxy group, and a phenylurea moiety, making it a versatile intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea typically involves the reaction of 2-cyanopropan-2-ylamine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: On an industrial scale, the production of N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
化学反应分析
Types of Reactions: N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学研究应用
N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxy and phenylurea moieties can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
- N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-methylurea
- N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-ethylurea
- N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylthiourea
Comparison: N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea is unique due to the presence of the phenyl group, which enhances its stability and reactivity compared to its methyl and ethyl analogs. The phenyl group also provides additional sites for interaction with biological targets, making it a more versatile compound in medicinal chemistry.
属性
CAS 编号 |
66285-92-5 |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
1-(2-cyanopropan-2-yl)-1-hydroxy-3-phenylurea |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,8-12)14(16)10(15)13-9-6-4-3-5-7-9/h3-7,16H,1-2H3,(H,13,15) |
InChI 键 |
NZVKNPMVYFEFTA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#N)N(C(=O)NC1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


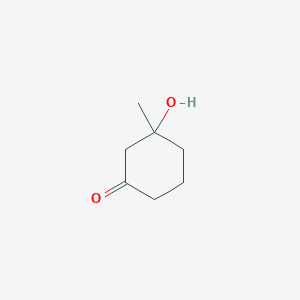
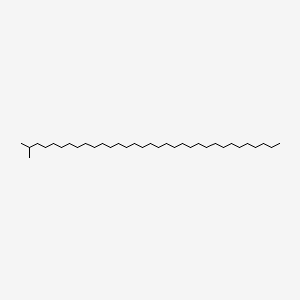

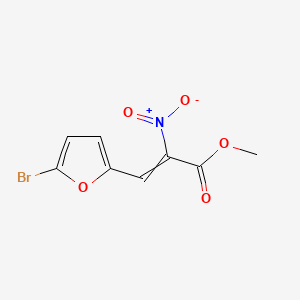
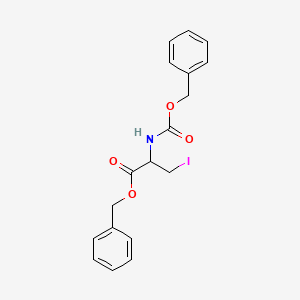
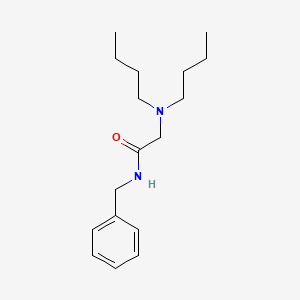
![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
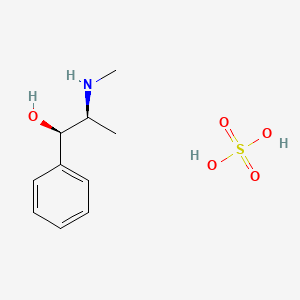
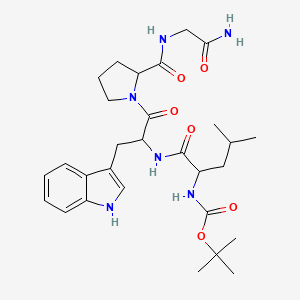
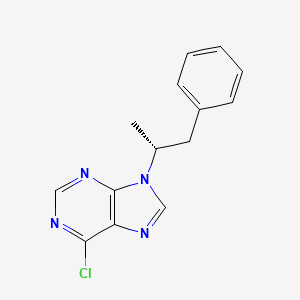
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)
